molecular formula C13H13NOS B4422252 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-46-8

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

Cat. No.: B4422252
CAS No.: 646511-46-8
M. Wt: 231.32 g/mol
InChI Key: IWUUDXIPCUTSLO-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.32 g/mol. This sulfur- and nitrogen-containing heterocyclic compound features a pyridine ring linked via a methylsulfanyl bridge to a 3-methoxyphenyl group. This structure is of significant interest in medicinal chemistry and chemical biology for constructing complex molecules and exploring new therapeutic agents. Compounds with similar pyridine and methoxybenzyl motifs are frequently investigated as key intermediates and scaffolds in drug discovery . For instance, pyridine derivatives are extensively studied for their potential to interact with various biological targets, such as enzymes and kinases . Researchers value this compound for developing kinase inhibitors and exploring heterocyclic chemistry for pharmaceutical applications . As a building block, it can be used to synthesize more complex structures for high-throughput screening and lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-15-12-6-4-5-11(9-12)10-16-13-7-2-3-8-14-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUUDXIPCUTSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332936
Record name 2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646511-46-8
Record name 2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 2-chloropyridine with 3-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The methylsulfanyl group (-SCH3_3) undergoes oxidation under mild conditions. For example:

  • Sulfoxide formation : Treatment with aqueous NaOCl at room temperature yields the corresponding sulfoxide (R-S(O)-CH3_3) within 6–9 hours .

  • Sulfone formation : Prolonged exposure to MCPBA (meta-chloroperbenzoic acid) or MMPP (magnesium monoperoxyphthalate) in aprotic solvents converts the thioether to a sulfone (R-SO2_2-CH3_3) .

Key Data :

ReagentConditionsProductYield (%)Reference
NaOCl (aq.)EtOH, 25°C, 6–9 hSulfoxide28–29
MCPBADCM, 0°C, 3 hSulfone82

Nucleophilic Substitution at Sulfur

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:

  • Alkylation : Reaction with α-haloketones (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) in MeCN with K2_2CO3_3 yields alkylated pyridine derivatives .

  • Amination : Thioether displacement by amines (e.g., hydrazines) under Pd catalysis forms C–N bonds, as demonstrated in pyrazolo[4,3-b]pyridine syntheses .

Mechanistic Insight :
The reaction proceeds via an SN_NAr (nucleophilic aromatic substitution) pathway when electron-withdrawing groups activate the pyridine ring .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes regioselective functionalization:

  • Nitration : Directed by the electron-donating methoxyphenyl group, nitration occurs at the para position relative to the sulfanyl substituent .

  • Halogenation : Thionyl chloride (SOCl2_2) facilitates chlorination at the 4-position of pyridine under reflux conditions .

Reactivity Trends :

ElectrophilePositionProductReference
HNO3_3/H2_2SO4_4Para to -SCH3_33-Nitro derivative
SOCl2_2Pyridine C44-Chloropyridine analog

Demethylation of the Methoxy Group

The 3-methoxyphenyl group undergoes demethylation under acidic or enzymatic conditions:

  • Acidic hydrolysis : HBr in acetic acid removes the methyl group, yielding a phenolic derivative .

  • Biotransformation : Microbial enzymes (e.g., Burkholderia sp. MAK1) catalyze O-demethylation to form 3-hydroxyphenyl analogs .

Yield Optimization :

  • Enzymatic demethylation achieves >90% conversion at pH 7.0 and 30°C .

Coordination Chemistry

The pyridine nitrogen and sulfur lone pairs enable metal coordination:

  • Pd complexes : Forms stable complexes with Pd(II) salts (e.g., PdCl2_2) for use in cross-coupling catalysis .

  • Cu-mediated reactions : Coordinates Cu(I) in Ullmann-type couplings, facilitating aryl-aryl bond formation .

Stability Data :

Metal SaltLigand ModeApplicationReference
Pd(OAc)2_2N,S-bidentateSuzuki-Miyaura coupling
CuIPyridine N-coordinationC–N bond formation

Photochemical Reactivity

Under UV irradiation (254 nm), the compound undergoes C–S bond cleavage, generating thiyl radicals that dimerize or abstract hydrogen .

Key Observation :

  • Irradiation in the presence of Ir(ppy)3_3 catalyst enhances radical stability, enabling selective C–H functionalization .

Biological Activity Modulation

Derivatives exhibit enhanced pharmacological properties:

  • Anticancer activity : Sulfone analogs show improved cytotoxicity (IC50_{50} = 0.1–1 µM) against HL-60 cells .

  • Antimicrobial effects : Demethylated phenolic derivatives display broad-spectrum activity .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazone derivatives, which include compounds similar to 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine. These derivatives have shown selective anticancer activity against various cancer cell lines. For instance, thiosemicarbazones synthesized from methoxyphenyl groups exhibited significant cytotoxic effects, indicating that modifications in the phenyl ring can enhance biological activity .

Antimicrobial Properties

Pyridine derivatives, including those related to this compound, have been studied for their antimicrobial properties. Research indicates that certain pyridine compounds exhibit activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The introduction of sulfur-containing groups has been linked to improved antimicrobial efficacy.

Mechanism of Action

The mechanisms by which these compounds exert their effects often involve interactions with biological targets such as enzymes or receptors. For example, some studies suggest that pyridine derivatives may inhibit specific pathways involved in cancer cell proliferation or bacterial metabolism, making them valuable candidates for drug development .

Material Science Applications

Molecular Sensors

Compounds like this compound can serve as molecular sensors due to their ability to form complexes with metal ions and other analytes. This property is particularly useful in environmental monitoring and analytical chemistry, where detecting trace amounts of substances is critical .

Luminophores

The incorporation of such pyridine derivatives into luminescent materials has been explored for applications in optoelectronics. Their photophysical properties can be tuned by modifying the substituents on the pyridine ring, allowing for the design of materials with specific emission characteristics suitable for light-emitting devices .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between pyridine derivatives and appropriate thiol or sulfonyl precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Method Reagents Used Yield Characterization Techniques
Nucleophilic Addition3-Methoxyphenyl methyl sulfide + pyridine derivativeHighNMR, X-ray Crystallography
Electrophilic SubstitutionPyridine + sulfonyl chlorideModerateIR Spectroscopy, Mass Spectrometry

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Anticancer Screening
    • Researchers synthesized a series of thiosemicarbazones derived from methoxyphenyl groups and evaluated their cytotoxicity against various cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, suggesting potential for further development as anticancer agents .
  • Case Study 2: Antimicrobial Efficacy
    • A study focused on the antimicrobial activity of pyridine derivatives revealed that modifications to the sulfur atom enhanced activity against resistant bacterial strains. The findings support the hypothesis that structural variations can lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenylmethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents on Pyridine Ring Key Structural Features Reference
2-[(3-Methoxyphenyl)methylsulfanyl]pyridine -SCH2-(3-methoxyphenyl) Thioether linker, methoxy group Target
2-{3-[(Methylsulfanyl)methyl]phenyl}pyridine -CH2-SMe at meta position Methylsulfanyl directly on phenyl ring
2-(3-Methoxyphenyl)pyridine 3-Methoxyphenyl (no methylsulfanyl) Lacks sulfur-containing group
4-(Chloromethyl)-2-(3-methoxyphenyl)pyridine -CH2Cl at position 4, 3-methoxyphenyl at 2 Chloromethyl group instead of thioether
2-(3-Chlorophenyl)-4-methylsulfanyl-pyridine* 3-Cl-phenyl at 2, -SMe at 4 Chloro and trifluoromethyl substituents

*Full name: 2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine

Key Observations :

  • Lipophilicity : The 3-methoxyphenyl group increases lipophilicity (logP) compared to unsubstituted pyridines. Chloro or trifluoromethyl substituents () further elevate logP, impacting membrane permeability .

Biological Activity

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring and a methoxyphenyl methylsulfanyl group, suggests various mechanisms of action that could be leveraged for therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
Appearance White to off-white solid

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The methylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can mitigate oxidative stress in cells.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives with similar substitutions have demonstrated significant inhibition of cyclooxygenase (COX) enzymes:

Compound IC50 (μM) Reference
This compoundTBD
Celecoxib0.04

In vitro studies indicated that compounds with the methylsulfanyl group exhibited comparable or superior anti-inflammatory activity compared to standard treatments like celecoxib.

Anticancer Activity

The anticancer properties of related compounds have been extensively studied. For example, several pyrazole derivatives have shown promising results against various cancer cell lines:

Cell Line Compound IC50 (μM) Effect
MDA-MB-231 (Breast Cancer)This compoundTBDInduces apoptosis
HepG2 (Liver Cancer)Pyrazole Derivative7.01Cytotoxicity

In studies focusing on breast cancer cells, compounds structurally related to this compound were shown to induce significant morphological changes and enhance caspase activity, indicating apoptosis induction at low concentrations .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds:

  • A study reported the synthesis of various pyridine derivatives, including those with methylsulfanyl groups, which exhibited significant anti-inflammatory effects in animal models .
  • Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications to the methoxy and sulfanyl groups enhanced biological activity against cancer cell lines .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine?

To synthesize this compound, researchers typically employ nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 3-methoxybenzyl mercaptan) can react with halogenated pyridine derivatives (e.g., 2-chloropyridine) under alkaline conditions. Evidence from analogous syntheses suggests using sodium hydroxide in dichloromethane to facilitate deprotonation and nucleophilic attack . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity . Key variables to optimize include reaction temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reactants.

Q. How can researchers characterize the purity and structural integrity of this compound?

Routine characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1^1H and 13^{13}C NMR spectra with literature data for analogous pyridine derivatives (e.g., 2-(3-Methoxyphenyl)pyridine ). Key signals include the methoxy proton (~3.8 ppm) and pyridine ring protons (6.5–8.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a hexane/ethyl acetate mixture and refine using SHELX software .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups at the 4-position) or pyridine rings (e.g., methyl/fluoro substitutions).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Compare IC50_{50} values to establish SAR trends .
  • Data Analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with activity.

Q. What methodologies are suitable for studying the metabolic stability of this compound?

  • In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites such as sulfoxide or demethylated derivatives .
  • Stability in Simulated Biological Fluids : Assess degradation in phosphate-buffered saline (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C over 24 hours .

Q. How can computational modeling predict the binding interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., cytochrome P450 3A4). Validate docking poses with molecular dynamics simulations (GROMACS) .
  • Quantum Mechanical Calculations : Perform density functional theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray crystallography data. For example, discrepancies in dihedral angles between the phenyl and pyridine rings may arise from solution vs. solid-state conformations .
  • Dynamic NMR Studies : Probe restricted rotation of the methylsulfanyl group by variable-temperature NMR to detect coalescence temperatures .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Antioxidant Additives : Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulation buffers.
  • Light Protection : Store samples in amber glass vials under nitrogen atmosphere to prevent photodegradation of the methoxy group .

Q. How can researchers evaluate synergistic effects with co-administered drugs?

  • Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices. Synergy is indicated by FIC ≤0.5 .
  • Transcriptomic Profiling : Perform RNA sequencing on treated cell lines to identify pathways modulated by the compound-drug combination .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations can significantly impact yields in sulfur-containing compounds .
  • Regulatory Compliance : For in vivo studies, ensure compliance with OECD guidelines for chemical safety testing, including acute toxicity (OECD 423) and genotoxicity (OECD 471) assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Methoxyphenyl)methylsulfanyl]pyridine
Reactant of Route 2
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2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

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